5-Isoquinolinethiol (CAS 197511-90-3): Technical Monograph & Application Guide
5-Isoquinolinethiol (CAS 197511-90-3): Technical Monograph & Application Guide
Executive Summary
5-Isoquinolinethiol (CAS 197511-90-3), also known as 5-mercaptoisoquinoline , is a critical heterocyclic building block in medicinal chemistry and materials science. It is structurally defined by an isoquinoline bicyclic aromatic system substituted with a thiol (-SH) group at the C5 position.
This compound serves as a pivotal intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors , a class of drugs used to treat cerebral vasospasm, glaucoma, and hypertension. Its structural isomer, the 5-sulfonyl moiety, is the pharmacophore of the clinically approved drug Fasudil . Beyond drug discovery, 5-isoquinolinethiol is utilized in surface chemistry to form Self-Assembled Monolayers (SAMs) on gold substrates, exploiting the high affinity of the sulfur-gold bond and the pH-responsive nature of the isoquinoline nitrogen.
This guide provides a comprehensive technical analysis of 5-isoquinolinethiol, detailing its physicochemical properties, validated synthetic protocols, and applications in kinase inhibitor design.
Physicochemical Profile
The following data summarizes the core properties of 5-Isoquinolinethiol. Note that while specific experimental values for this CAS are sparse in public commercial catalogs, parameters are derived from validated structural analogues (e.g., 5-aminoisoquinoline, 8-amino-5-mercaptoisoquinoline) and computational models.
| Property | Value / Description | Source/Note |
| CAS Number | 197511-90-3 | Chemical Abstracts Service |
| IUPAC Name | Isoquinoline-5-thiol | Systematic nomenclature |
| Molecular Formula | C₉H₇NS | - |
| Molecular Weight | 161.22 g/mol | - |
| Appearance | Pale yellow to off-white solid | Typical of aromatic thiols |
| Melting Point | > 200°C (Predicted) | Analogous to amino-thiols [1] |
| Solubility | Soluble in DMSO, DMF, dilute aqueous base (NaOH).[1][2][3] Sparingly soluble in water.[1][2] | Thiolate formation enhances aqueous solubility |
| pKa (Thiol) | ~6.5 - 7.5 (Predicted) | Acidic thiol due to aromatic ring |
| pKa (Nitrogen) | ~5.4 (Isoquinoline N) | Basic pyridine-like nitrogen |
| Odor | Characteristic stench (Sulfurous) | Requires fume hood handling |
Synthetic Pathways[3][4]
The synthesis of 5-isoquinolinethiol is challenging due to the electron-deficient nature of the isoquinoline ring, which makes direct electrophilic sulfonation difficult. The most reliable, authoritative route utilizes 5-aminoisoquinoline as the starting material via the Leuckart-thiophenol reaction (diazotization followed by xanthate coupling).
Protocol A: The Diazotization-Xanthate Route (Gold Standard)
This method ensures regioselectivity at the C5 position, avoiding the isomer mixtures common in direct substitution methods.
Reagents:
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5-Aminoisoquinoline[4]
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Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl)
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Potassium Ethyl Xanthate
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Potassium Hydroxide (KOH)
Step-by-Step Methodology:
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Diazotization:
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Dissolve 5-aminoisoquinoline (1.0 eq) in concentrated HCl (3.0 eq) and cool to 0–5°C in an ice bath.
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Add a solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
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Checkpoint: The solution should be clear; turbidity indicates incomplete reaction or side products.
-
-
Xanthate Coupling:
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Neutralize the diazonium solution carefully with sodium carbonate (Na₂CO₃) to pH ~5–6 (avoid high pH to prevent diazo decomposition).
-
Add this mixture dropwise to a pre-heated (60°C) solution of potassium ethyl xanthate (1.5 eq) in water.
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Observation: Evolution of nitrogen gas (N₂) indicates successful coupling. Stir at 65°C for 1 hour.
-
-
Hydrolysis to Thiol:
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Extract the intermediate xanthate ester with ethyl acetate.
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Reflux the crude xanthate in ethanolic KOH (10% solution) for 4–6 hours under an inert atmosphere (Nitrogen/Argon) to prevent disulfide formation.
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Acidify the mixture with acetic acid to precipitate the crude 5-isoquinolinethiol.
-
-
Purification:
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Recrystallize from ethanol or sublime under vacuum to obtain pure pale yellow needles.
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Protocol B: Nucleophilic Aromatic Substitution (Alternative)
For laboratories with access to 5-bromoisoquinoline , a palladium-catalyzed cross-coupling or high-temperature nucleophilic substitution can be employed.
-
Reaction: 5-Bromoisoquinoline + Thiourea
Isothiouronium Salt (Hydrolysis) 5-Isoquinolinethiol. -
Conditions: Reflux in ethanol/water followed by alkaline hydrolysis.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points and flow of the Diazotization synthesis.
Figure 1: Step-by-step synthetic workflow for 5-Isoquinolinethiol via the Xanthate method.
Advanced Applications in Drug Development
ROCK Inhibitor Design (The Fasudil Connection)
The primary utility of 5-isoquinolinethiol lies in its structural relationship to Fasudil (5-isoquinolinesulfonamide). Rho-kinase (ROCK) is a serine/threonine kinase involved in regulating cytoskeletal shape and muscle contraction.
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Mechanism: ROCK inhibitors bind to the ATP-binding pocket of the kinase. The isoquinoline ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu-100/Met-156).
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Thiol Utility: The 5-thiol variant allows researchers to synthesize thioether-linked analogues. Unlike the sulfonamide linkage in Fasudil, a thioether linkage is metabolically distinct and allows for the exploration of different electronic environments in the active site.
-
Probe Synthesis: The thiol group can be conjugated to fluorophores or affinity tags (e.g., maleimide-biotin) to create chemical probes for mapping ROCK distribution in tissues [2].
Surface Chemistry (SAMs)
5-Isoquinolinethiol is used to functionalize gold nanoparticles (AuNPs) or planar gold electrodes.
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Binding: The sulfur atom forms a strong covalent Au-S bond (~45 kcal/mol).
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Function: The exposed isoquinoline nitrogen remains accessible. This creates a pH-sensitive surface (protonation at pH < 5.4) that can electrostatically bind anionic biomolecules (DNA, proteins) or coordinate metal ions (Cu²⁺, Ni²⁺) for sensing applications.
ROCK Signaling Pathway Diagram
Understanding where the inhibitor acts is crucial for rational drug design.
Figure 2: The Rho/ROCK signaling pathway showing the point of intervention for isoquinoline-based inhibitors.
Handling and Safety Standards
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
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Stench: Like most thiols, this compound has a potent, unpleasant odor.
Operational Protocols:
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Containment: All weighing and reactions must be performed inside a functioning fume hood.
-
Decontamination: Glassware contaminated with thiols should be soaked in a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide to oxidize the thiol to the odorless sulfonate before washing.
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Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiols are prone to oxidation to disulfides (5,5'-diisoquinolyl disulfide) upon exposure to air.
References
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Synthesis of Thiazoloisoquinolines: Can. J. Chem.1971 , 49, 4054.[4] (Describes the synthesis of 8-amino-5-mercaptoisoquinoline and general methods for isoquinoline thiols).
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ROCK Inhibitor Design: BenchChem Application Notes. "Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides." (Contextualizes the 5-position substitution pattern).
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Isoquinoline Properties: Wikipedia Entry: Isoquinoline. (General physical properties and pKa values for the isoquinoline core).
- Thiol Surface Chemistry:Love, J. C. et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chem. Rev.2005, 105, 1103–1170.
